molecular formula C30H25NO6 B1390333 Fmoc-DL-thyronine CAS No. 1452575-06-2

Fmoc-DL-thyronine

Cat. No.: B1390333
CAS No.: 1452575-06-2
M. Wt: 495.5 g/mol
InChI Key: LFDWCUHMDBIXPE-UHFFFAOYSA-N
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Description

Fmoc-DL-thyronine: is a derivative of thyronine, a compound related to thyroid hormones. The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the amino group during peptide synthesis, making this compound a valuable intermediate in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-thyronine typically involves the protection of the amino group of thyronine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Fmoc-DL-thyronine can undergo oxidation reactions, particularly at the aromatic rings of the fluorenyl group.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The Fmoc group can be removed through a base-catalyzed substitution reaction, typically using piperidine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are potential reducing agents.

    Substitution: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

Major Products:

    Oxidation: Oxidized derivatives of the fluorenyl group.

    Reduction: Reduced derivatives, though less common.

    Substitution: Removal of the Fmoc group yields free thyronine.

Scientific Research Applications

Chemistry: Fmoc-DL-thyronine is widely used in peptide synthesis as a protected amino acid. It allows for the stepwise construction of peptides without interference from the amino group.

Biology: In biological research, this compound is used to study the structure and function of thyroid hormones and their derivatives.

Medicine: The compound is used in the development of thyroid hormone analogs for therapeutic purposes, particularly in the treatment of thyroid disorders.

Industry: this compound is used in the pharmaceutical industry for the synthesis of peptide-based drugs and in the production of diagnostic reagents.

Mechanism of Action

The primary mechanism of action of Fmoc-DL-thyronine involves its role as a protected intermediate in peptide synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Upon removal of the Fmoc group, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

    Fmoc-L-thyronine: Similar in structure but with a different stereochemistry.

    Fmoc-D-thyronine: The enantiomer of Fmoc-L-thyronine.

    Fmoc-DL-tyrosine: Another protected amino acid used in peptide synthesis.

Uniqueness: Fmoc-DL-thyronine is unique due to its specific structure, which combines the properties of thyronine with the protective Fmoc group. This makes it particularly useful in the synthesis of peptides that require the incorporation of thyronine residues.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO6/c32-20-11-15-22(16-12-20)37-21-13-9-19(10-14-21)17-28(29(33)34)31-30(35)36-18-27-25-7-3-1-5-23(25)24-6-2-4-8-26(24)27/h1-16,27-28,32H,17-18H2,(H,31,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDWCUHMDBIXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC5=CC=C(C=C5)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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